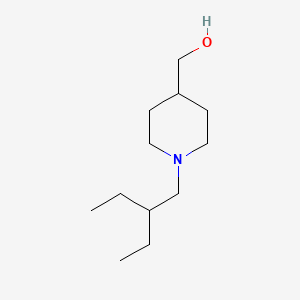

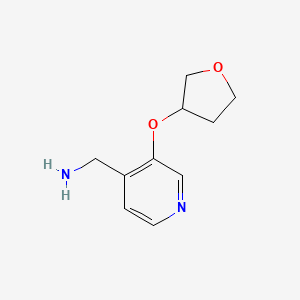

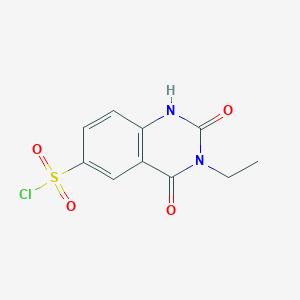

(1-(2-Ethylbutyl)piperidin-4-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .

Applications De Recherche Scientifique

Methanol as a Chemical Marker in Transformer Insulating Oil

Methanol has been identified as a useful chemical marker for assessing the condition of solid insulation in power transformers. This application is based on the discovery of methanol during thermal ageing tests of oil-immersed insulating papers and has been supported by kinetic studies that confirm the relationship between methanol generation, the breakdown of cellulose, and changes in mechanical properties. Field tests in various utilities have demonstrated methanol's utility in monitoring cellulosic insulation degradation, highlighting its potential for routine use in the future (Jalbert et al., 2019).

Methanol in Hydrogen Production

Methanol serves as an important feedstock in hydrogen production, offering a sustainable option through its conversion in processes like steam reforming, partial oxidation, and autothermal reforming. Research emphasizes the development of efficient catalysts and reactor technologies to optimize hydrogen yield. Copper-based catalysts are notably effective due to their high activity, though challenges remain in terms of stability and deactivation. Innovative reactor designs, such as monolith structures and membrane reactors, have been explored to enhance production efficiency, pointing towards the viability of a hydrogen-methanol economy (García et al., 2021).

Methanol in Fuel Applications

Methanol's role extends to the automotive industry, where it is considered a clean-burning fuel alternative. Its application in spark ignition (SI) engines, either as a neat form or in blends with gasoline, has been shown to enhance engine performance while reducing exhaust emissions. The compatibility of methanol with existing engine technologies, alongside its environmental benefits, underscores its potential as a sustainable fuel source. However, challenges such as phase separation, corrosion, and the need for engine modifications with higher blend rates remain areas of active research (Yusuf & Inambao, 2018).

Methanol in Methanol-to-Olefins (MTO) Conversion

The conversion of methanol to light olefins, such as ethylene and propylene, represents a promising route for chemical production from alternative feedstocks like gas, coal, or biomass. The use of structured catalysts in this process has been gaining attention, focusing on aspects like the coating thickness, zeolite crystal size, and support architecture to improve mass transfer and catalytic performance. This area of research highlights the potential of methanol in contributing to the diversification of chemical feedstocks and the development of sustainable industrial processes (Lefevere et al., 2014).

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Propriétés

IUPAC Name |

[1-(2-ethylbutyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-3-11(4-2)9-13-7-5-12(10-14)6-8-13/h11-12,14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKIUFIJFZOHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-Ethylbutyl)piperidin-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1471783.png)

![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1471794.png)

![2-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1471799.png)